Prionanthoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

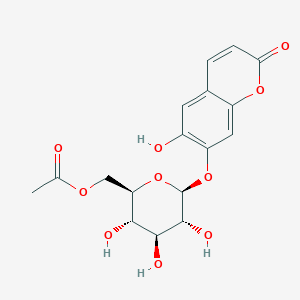

Molecular Formula |

C17H18O10 |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C17H18O10/c1-7(18)24-6-12-14(21)15(22)16(23)17(27-12)26-11-5-10-8(4-9(11)19)2-3-13(20)25-10/h2-5,12,14-17,19,21-23H,6H2,1H3/t12-,14-,15+,16-,17-/m1/s1 |

InChI Key |

HUYSUIPBOBFBTQ-USACIQFYSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Prionanthoside: Unraveling Its Discovery and Isolation from Natural Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prionanthoside, a natural compound reportedly sourced from the herbaceous plant Viola philippica, has emerged as a molecule of interest within the scientific community. While its precise chemical structure and biological activities remain subjects of ongoing investigation, this guide aims to provide a comprehensive overview of the available information regarding its discovery, isolation from natural sources, and the experimental protocols that could be hypothetically employed for its characterization. This document serves as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering a structured approach to understanding and potentially investigating this intriguing compound.

Natural Sources and Discovery

The primary reported botanical source of this compound is Viola philippica, a species belonging to the Violaceae family. This plant has a history of use in traditional medicine, suggesting a rich phytochemical profile that warrants scientific exploration. The discovery of this compound is likely the result of systematic phytochemical screening of Viola philippica, a common practice in the field of pharmacognosy to identify novel bioactive compounds.

Hypothetical Experimental Protocols for Isolation and Characterization

Plant Material Collection and Preparation

-

Collection: Whole plants of Viola philippica would be collected, preferably during a specific season to ensure the highest concentration of the target compound.

-

Authentication: A qualified botanist would authenticate the plant material to ensure the correct species is being studied. A voucher specimen should be deposited in a recognized herbarium.

-

Processing: The plant material would be washed, shade-dried, and then coarsely powdered to increase the surface area for efficient extraction.

Extraction

The powdered plant material would be subjected to an extraction process to liberate the secondary metabolites.

-

Solvent Selection: Based on the general solubility of similar natural products, a series of solvents with increasing polarity would be used for successive extraction. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol or ethanol. This fractionation allows for a preliminary separation of compounds based on their polarity.

-

Extraction Technique: Maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) could be employed. For the purpose of this guide, a standard maceration protocol is outlined.

Protocol: Maceration

-

The powdered plant material (e.g., 1 kg) is submerged in a suitable solvent (e.g., 3 L of methanol) in a large container.

-

The mixture is agitated periodically for a set duration (e.g., 72 hours) at room temperature.

-

The extract is then filtered, and the process is repeated three times with fresh solvent to ensure exhaustive extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.

Chromatographic Separation and Purification

The crude extract, a complex mixture of various phytochemicals, requires further separation to isolate the pure this compound.

-

Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract.

-

Stationary Phase: Silica gel is a common choice.

-

Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol), would be used.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the method of choice due to its high resolution.

-

Column: A reversed-phase C18 column is typically used for separating moderately polar compounds.

-

Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be employed in either an isocratic or gradient elution mode.

-

Protocol: Two-Step Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The crude methanol extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with a step gradient of n-hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 0:100).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Preparative HPLC:

-

The semi-purified fraction containing the compound of interest is dissolved in a suitable solvent and injected into a preparative HPLC system.

-

A suitable mobile phase gradient (e.g., a linear gradient of water and methanol) is run to achieve separation.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data that would be collected during the isolation process.

| Parameter | Value | Method of Determination |

| Extraction Yield | ||

| Crude Methanol Extract | 10.5 % (w/w) | Gravimetric |

| Purification Yield | ||

| Semi-purified Fraction | 1.2 g (from 100g crude) | Gravimetric |

| Pure this compound | 85 mg (from 1.2g fraction) | Gravimetric |

| Purity | ||

| This compound | >98% | HPLC-UV/Vis |

| Physicochemical Properties | ||

| Molecular Formula | To be determined | High-Resolution Mass Spectrometry |

| Molecular Weight | To be determined | Mass Spectrometry |

| Melting Point | To be determined | Melting Point Apparatus |

| UV λmax (in Methanol) | To be determined | UV-Vis Spectrophotometer |

Mandatory Visualizations

Diagram: General Workflow for Natural Product Isolation

Caption: A generalized workflow for isolating this compound.

Conclusion and Future Directions

The discovery and isolation of novel natural products like this compound from traditional medicinal plants such as Viola philippica hold significant promise for the development of new therapeutic agents. The hypothetical protocols and workflows detailed in this guide provide a solid framework for researchers to approach the isolation, purification, and characterization of this and other similar compounds. Future research should focus on obtaining the pure compound to elucidate its exact chemical structure using advanced spectroscopic techniques like 2D NMR and high-resolution mass spectrometry. Subsequently, comprehensive in vitro and in vivo studies are warranted to explore its pharmacological properties and potential therapeutic applications. The lack of readily available public research on "this compound" underscores the vast, unexplored territory within natural product chemistry and the potential for new discoveries that could benefit human health.

Unveiling the Molecular Architecture of Prionanthoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prionanthoside, a naturally occurring O-coumarin glycoside, has been identified as a constituent of plants within the Viola genus, specifically Viola prionantha and Viola yedoensis.[1][2][3] Its chemical structure, first elucidated in 1994, is characterized by a coumarin aglycone linked to a sugar moiety.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including a summary of the key experimental data that led to its identification.

Chemical Structure

The molecular formula of this compound is C₁₇H₁₈O₁₀, with a molecular weight of approximately 382.32 g/mol . The structure consists of a coumarin core, which is a benzopyrone, attached to a glycosidic unit.

Elucidation of the Chemical Structure

The determination of this compound's intricate structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Isolation of this compound:

-

Extraction: The dried and powdered plant material of Viola prionantha would have been subjected to solvent extraction, likely using methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract would then undergo a series of chromatographic separations. This typically involves partitioning the extract between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, butanol) to yield fractions enriched with compounds of similar polarity.

-

Purification: The fraction containing this compound would be further purified using techniques such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry would have been employed to determine the accurate molecular weight and elemental composition of this compound, leading to the establishment of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments would have been crucial for elucidating the connectivity and stereochemistry of the molecule. This would have included:

-

¹H-NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C-NMR: To determine the number and types of carbon atoms.

-

2D-NMR (COSY, HMQC/HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments, including the coumarin and sugar components, and to determine their linkage point.

-

Quantitative Data

Detailed quantitative data from the original 1994 publication, such as specific NMR chemical shifts (δ) and coupling constants (J), and mass spectral fragmentation patterns, are not available in the currently accessible literature. The following table represents a generalized format of the expected data based on the known structure of similar coumarin glycosides.

| Data Type | Expected Information |

| Mass Spectrometry | Molecular Ion Peak [M-H]⁻ or [M+H]⁺: Corresponding to C₁₇H₁₈O₁₀.Key Fragment Ions: Peaks corresponding to the loss of the sugar moiety and characteristic fragments of the coumarin aglycone. |

| ¹H-NMR Spectroscopy | Chemical Shifts (δ) in ppm: Signals corresponding to aromatic protons of the coumarin ring, olefinic protons, and protons of the sugar unit.Coupling Constants (J) in Hz: Information on the connectivity and stereochemistry of protons. |

| ¹³C-NMR Spectroscopy | Chemical Shifts (δ) in ppm: Resonances for all 17 carbon atoms, including carbonyl, aromatic, olefinic, and glycosidic carbons. |

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature detailing the involvement of this compound in any specific signaling pathways. Further research is required to investigate its biological activities and potential molecular targets.

Visualizing the Elucidation Process and Structure

To illustrate the logical workflow of the structural elucidation and the final chemical structure, the following diagrams are provided.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A Systematic Review of Phytochemistry, Nutritional Composition, and Pharmacologic Application of Species of the Genus Viola in Noncommunicable Diseases (NCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An integrated study of Violae Herba (Viola philippica) and five adulterants by morphology, chemical compositions and chloroplast genomes: insights into its certified plant origin - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Prionanthoside and Related Compounds from Barleria prionitis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Direct scientific literature detailing the specific mechanism of action of a compound solely designated as "Prionanthoside" is notably scarce. However, phytochemical investigations into the medicinal plant Barleria prionitis Linn., from which compounds with similar nomenclature such as "prionisides" are derived, offer significant preliminary insights. This technical guide consolidates the available pharmacological data on extracts and isolated constituents of Barleria prionitis, presenting a potential framework for understanding the bioactivity of this compound. The documented activities of related compounds suggest a mechanism of action likely involving anti-inflammatory, antioxidant, and enzyme inhibitory pathways. This report summarizes quantitative data, outlines relevant experimental protocols, and visualizes potential signaling cascades to guide future research and drug development efforts.

Introduction

Barleria prionitis Linn., a plant species belonging to the Acanthaceae family, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including inflammatory conditions, infections, and gastrointestinal disorders.[1][2][3][4][5][6] Scientific investigations into its phytochemistry have revealed a rich array of bioactive molecules, including iridoid glycosides, phenylethanoid glycosides, flavonoids, and terpenoids.[1][2][3] Among the compounds isolated are "prionisides," "barlerinoside," and "verbascoside," which are structurally and likely functionally related to the queried "this compound."[1][2][6] This guide focuses on the pharmacological activities of these related compounds to infer the potential mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for various extracts and compounds isolated from Barleria prionitis, focusing on their antioxidant and enzyme inhibitory activities.

Table 1: Antioxidant Activity of Barleria prionitis Extracts

| Extract/Fraction | Assay | IC50 Value (µg/mL) | Reference |

| Methanolic Extract (Whole Plant) | DPPH Scavenging | 110.79 | [1] |

| Ethyl Acetate Soluble Fraction | DPPH Scavenging | 25.22 | [1] |

| Butanol Soluble Fraction | DPPH Scavenging | 26.46 | [1] |

| Chloroform Soluble Fraction | DPPH Scavenging | 53.88 | [1] |

| Hexane Soluble Fraction | DPPH Scavenging | 170.77 | [1] |

| Methanolic Extract (Leaf) | DPPH Scavenging | 63.41 ± 0.32 | [2] |

| Methanolic Extract (Stem) | DPPH Scavenging | 81.69 ± 0.40 | [2] |

Table 2: Enzyme Inhibitory Activity of Compounds from Barleria prionitis

| Compound | Enzyme | IC50 Value | Reference |

| Barlerinoside | Glutathione S-transferase (GST) | 0.41 mg/mL | [1] |

| Barlerinoside | Acetylcholinesterase (AChE) | Weakly active | |

| Balarenone | Glutathione S-transferase (GST) | Moderate activity | |

| Pipataline | Glutathione S-transferase (GST) | Moderate activity | [7] |

| Prionisides B and C | Glutathione S-transferase (GST) | Not specified, but showed inhibitory action | [8] |

| Various Glycosides | Acetylcholinesterase (AChE) | Varied levels of inhibition | [2][8] |

| 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl ester | Respiratory Syncytial Virus (RSV) | EC50: 2.46 µg/mL, IC50: 42.2 µg/mL | [2] |

Potential Signaling Pathways and Mechanisms of Action

Based on the observed biological activities of compounds structurally related to this compound, several signaling pathways can be implicated in its mechanism of action.

Anti-inflammatory and Antioxidant Pathways

The potent antioxidant activity of Barleria prionitis extracts suggests that this compound may act by modulating cellular redox balance. This can occur through direct scavenging of free radicals or by influencing antioxidant enzyme expression. Many phenylethanoid glycosides, such as verbascoside, are known to exert anti-inflammatory effects by inhibiting key signaling molecules like NF-κB and activating the Nrf2 pathway, which upregulates the expression of antioxidant genes.

References

- 1. university.apeejay.edu [university.apeejay.edu]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. scialert.net [scialert.net]

- 4. A review on, pharmacological activities of barleria prionitis linn [wisdomlib.org]

- 5. journalaprj.com [journalaprj.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

In Vitro Screening of Prionanthoside for Anti-Prion Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders for which there is currently no effective treatment. The hallmark of these diseases is the conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). A key therapeutic strategy is the identification of compounds that can inhibit this conversion or enhance the clearance of PrPSc. This technical guide outlines a proposed framework for the comprehensive in vitro screening of Prionanthoside, a natural product of interest, for potential anti-prion activity. This document provides detailed experimental protocols for a tiered screening approach, from initial high-throughput cell-based assays to more detailed mechanistic cell-free studies. Furthermore, it describes the visualization of relevant signaling pathways and experimental workflows to provide a clear and actionable guide for researchers in the field of prion drug discovery.

Introduction to this compound and Rationale for Screening

This compound is a natural compound with the molecular formula C17H18O10 and a molecular weight of 382.3 g/mol .[1][2] It is soluble in common laboratory solvents such as DMSO, methanol, and ethanol.[3] While the specific biological activities of this compound are not extensively characterized in the scientific literature, its classification as a potential protein inhibitor warrants investigation into its effects on pathological protein misfolding processes, such as those central to prion diseases. The exploration of novel chemical scaffolds, particularly from natural sources, is a promising avenue for the discovery of new anti-prion therapeutics.

This guide proposes a systematic in vitro evaluation of this compound to determine its potential to inhibit the formation or propagation of PrPSc. The screening cascade is designed to first establish a foundational assessment of activity in a cellular context, followed by more detailed biochemical and biophysical assays to elucidate the potential mechanism of action.

Tiered In Vitro Screening Strategy

A multi-step screening approach is recommended to efficiently evaluate the anti-prion potential of this compound. This strategy begins with a high-throughput cell-based assay to identify initial activity, followed by cell-free assays to investigate direct effects on PrPSc conversion.

Tier 1: Cell-Based Assays for PrPSc Inhibition

The initial screening phase will utilize prion-infected neuronal cell lines to assess the ability of this compound to reduce the accumulation of proteinase K (PK)-resistant PrPSc (PrPres). The scrapie-infected mouse neuroblastoma cell line (ScN2a) is a well-established and commonly used model for this purpose.[4][5]

-

Cell Culture and Treatment:

-

ScN2a cells are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics) in 96-well plates.

-

Cells are exposed to a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) dissolved in a vehicle control (e.g., DMSO). Control wells receive only the vehicle. A known anti-prion compound, such as quinacrine, can be used as a positive control.[4]

-

The cells are incubated with the compound for a period of 3 to 5 days.

-

-

Cytotoxicity Assessment:

-

Prior to assessing anti-prion activity, the cytotoxicity of this compound on N2a cells is determined using a standard method such as the MTT or calcein-AM assay. This is crucial to ensure that any observed reduction in PrPSc is not due to cell death.[4]

-

-

PrPSc Detection (ELISA-based):

-

Following treatment, cells are lysed.

-

The cell lysates are split into two aliquots. One aliquot is treated with Proteinase K (PK) to digest PrPC and non-resistant PrP forms, while the other aliquot remains untreated to measure total PrP.

-

The PK-treated lysates are then subjected to a denaturation step (e.g., with guanidine thiocyanate) to expose epitopes on the resistant PrPSc core.[6]

-

An Enzyme-Linked Immunosorbent Assay (ELISA) is performed using an anti-PrP antibody to quantify the amount of remaining PrPres.[4]

-

-

Data Analysis:

-

The PrPres levels in this compound-treated cells are normalized to the total protein concentration and compared to the vehicle-treated control cells.

-

The half-maximal effective concentration (EC50) for PrPSc reduction and the half-maximal cytotoxic concentration (CC50) are calculated. A promising compound will have a high therapeutic index (CC50/EC50).

-

Data Presentation: this compound Activity in ScN2a Cells

| Concentration (µM) | % Cell Viability (mean ± SD) | % PrPres Inhibition (mean ± SD) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| Vehicle Control | 100 | 0 |

| Positive Control |

EC50: [Calculated Value] µM CC50: [Calculated Value] µM

ScN2a Cell-Based Assay Workflow for this compound.

Tier 2: Cell-Free Conversion Assays

If this compound shows promising activity in the cell-based assay, the next tier of investigation involves cell-free assays to determine if the compound directly inhibits the conversion of PrPC to PrPSc. The two primary methods for this are Protein Misfolding Cyclic Amplification (PMCA) and Real-Time Quaking-Induced Conversion (RT-QuIC).

PMCA mimics the prion replication process in vitro by amplifying minute amounts of PrPSc in the presence of excess PrPC substrate.[7][8][9]

-

Substrate and Seed Preparation:

-

The PrPC substrate is typically a 10% brain homogenate from healthy animals (e.g., transgenic mice overexpressing PrPC).

-

The PrPSc seed is a diluted brain homogenate from a prion-infected animal.

-

-

PMCA Reaction:

-

Detection of Amplified PrPSc:

-

After a set number of PMCA rounds, the samples are treated with PK and the resulting PrPres is detected by Western blotting.

-

-

Data Analysis:

-

The intensity of the PrPres bands in the this compound-treated samples is compared to the vehicle control. The concentration of this compound that inhibits PrPSc amplification by 50% (IC50) is determined.

-

Data Presentation: Inhibition of PrPSc Amplification by this compound in PMCA

| This compound (µM) | PrPres Band Intensity (Arbitrary Units) | % Inhibition |

| 0 | 0 | |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| Positive Control (e.g., Methylene Blue) |

IC50: [Calculated Value] µM

PMCA Workflow for Testing this compound.

RT-QuIC is another cell-free amplification assay that monitors the aggregation of recombinant PrP (recPrP) in real-time using a fluorescent dye, Thioflavin T (ThT), which binds to amyloid fibrils.[10][11][12]

-

Reaction Setup:

-

A reaction mixture is prepared containing a buffered solution of recombinant PrP, ThT, and other necessary components.[10]

-

The reaction is performed in a 96-well plate. Each well is seeded with a small amount of PrPSc.

-

This compound at various concentrations is added to the reaction wells.

-

-

RT-QuIC Assay:

-

The plate is incubated in a fluorescence plate reader with intermittent shaking at a controlled temperature.

-

ThT fluorescence is measured at regular intervals. An increase in fluorescence indicates the formation of amyloid fibrils.[10]

-

-

Data Analysis:

-

The lag phase (time to the start of aggregation) and the maximum fluorescence intensity are determined for each concentration of this compound.

-

An effective inhibitor will increase the lag phase and/or decrease the maximum fluorescence signal. The IC50 can be calculated based on the reduction in the aggregation rate.

-

Data Presentation: Effect of this compound on PrP Aggregation in RT-QuIC

| This compound (µM) | Lag Phase (hours, mean ± SD) | Max Fluorescence (RFU, mean ± SD) |

| 0 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| Positive Control |

IC50: [Calculated Value] µM

Potential Mechanisms and Involved Signaling Pathways

The accumulation of PrPSc is known to trigger several cellular stress pathways, leading to neuronal dysfunction and death.[13][14] If this compound demonstrates anti-prion activity, it may act through various mechanisms, including direct binding to PrPC or PrPSc, or by modulating cellular pathways involved in prion pathogenesis.

One of the key signaling pathways implicated in prion-induced neurotoxicity is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[14][15][16] The activation of p38 MAPK has been linked to synaptic degeneration in prion diseases.[14][16][17]

p38 MAPK Synaptotoxic Signaling Pathway in Prion Disease.

Further studies could involve investigating whether this compound modulates the phosphorylation state of p38 MAPK in prion-infected cells. Other relevant pathways that could be explored include the unfolded protein response (UPR) and immunological pathways, which have also been shown to be dysregulated in prion disease.[13][18][19]

Conclusion and Future Directions

This technical guide provides a comprehensive and structured approach for the initial in vitro evaluation of this compound as a potential anti-prion agent. The proposed tiered screening strategy, employing both cell-based and cell-free assays, will enable a thorough assessment of its efficacy and provide insights into its potential mechanism of action. Should this compound demonstrate significant and reproducible anti-prion activity with low cytotoxicity, further investigations would be warranted. These could include structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as validation in more complex models such as organotypic brain slice cultures and, ultimately, in animal models of prion disease. The methodologies outlined herein provide a robust foundation for the systematic discovery and characterization of novel therapeutic candidates for these devastating neurodegenerative disorders.

References

- 1. This compound | CAS No 161842-81-5 | AOBIOUS [aobious.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS:161842-81-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Developing Therapeutics for PrP Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of a simple cell-based ELISA for the direct detection of abnormal isoform of prion protein from prion-infected cells without cell lysis and proteinase K treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic Amplification of Prion Protein Misfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein misfolding cyclic amplification of infectious prions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein misfolding cyclic amplification - Wikipedia [en.wikipedia.org]

- 10. ecdc.europa.eu [ecdc.europa.eu]

- 11. Real-time Quaking-induced Conversion Assay for Detection of CWD Prions in Fecal Material [jove.com]

- 12. Real-time quaking-induced conversion: A highly sensitive assay for prion detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Major Signaling Pathways in Prion Disease Progression Using Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prions activate a p38 MAPK synaptotoxic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Secretory pathway retention of mutant prion protein induces p38-MAPK activation and lethal disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prions activate a p38 MAPK synapto ... | Article | H1 Connect [archive.connect.h1.co]

- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 18. Misfolding leads the way to unraveling signaling pathways in the pathophysiology of prion diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Major Signaling Pathways in Prion Disease Progression Using Network Analysis | PLOS One [journals.plos.org]

Determining the solubility and stability of Prionanthoside for experimental use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Prionanthoside, a critical natural product with potential for further investigation. This document outlines essential data, experimental protocols, and potential signaling pathway interactions to facilitate its use in a research and development setting.

Quantitative Data Summary

Due to the limited availability of specific quantitative data in publicly accessible literature, the following tables are presented as templates for researchers to populate with experimentally determined values.

Solubility of this compound

The solubility of a compound is a critical parameter for its formulation and delivery in experimental models. This compound, a glycoside, is anticipated to have varied solubility depending on the polarity of the solvent.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | 25 | [Data] | [Data] | Shake-Flask Method |

| Ethanol (EtOH) | 25 | [Data] | [Data] | Shake-Flask Method |

| Methanol (MeOH) | 25 | [Data] | [Data] | Shake-Flask Method |

| Water | 25 | [Data] | [Data] | Shake-Flask Method |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | [Data] | [Data] | Shake-Flask Method |

Qualitative reports indicate solubility in DMSO, ethanol, and methanol.

Stability Profile of this compound

Understanding the stability of this compound under various stress conditions is crucial for ensuring the integrity of experimental results and for determining appropriate storage and handling procedures.

| Condition | Parameter | Duration | Degradation (%) | Degradation Products Identified | Analytical Method |

| Acid Hydrolysis | 0.1 N HCl at 60°C | [Time] | [Data] | [Data] | HPLC-UV/MS |

| Base Hydrolysis | 0.1 N NaOH at 25°C | [Time] | [Data] | [Data] | HPLC-UV/MS |

| Oxidative Stress | 3% H₂O₂ at 25°C | [Time] | [Data] | [Data] | HPLC-UV/MS |

| Thermal Stress | 80°C (Solid State) | [Time] | [Data] | [Data] | HPLC-UV/MS |

| Photostability | ICH Q1B Option II (Solid State & Solution) | [Time] | [Data] | [Data] | HPLC-UV/MS |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, Ethanol, Methanol, Water, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

-

Express the solubility in mg/mL and µM.

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Forced Degradation and Stability-Indicating HPLC Method

This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To assess the intrinsic stability of this compound and to develop an HPLC method capable of separating the intact drug from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV/PDA detector and Mass Spectrometer (MS)

-

Photostability chamber

-

Oven

Procedure:

Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature (25°C).

-

Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature (25°C).

-

Thermal Degradation: Expose solid this compound to dry heat at 80°C.

-

Photodegradation: Expose solid this compound and a solution of the compound to light as per ICH Q1B guidelines.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

HPLC Method Development and Validation:

-

Develop a reversed-phase HPLC method using a C18 column. Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like formic acid) to achieve separation of the parent peak from all degradation product peaks.

-

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A photodiode array (PDA) detector can be used to assess peak purity.

-

Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Workflow for Stability Study:

Caption: Workflow for conducting a forced degradation study.

Potential Signaling Pathway Involvement

The name "this compound" suggests a potential interaction with pathways relevant to prion diseases. While direct experimental evidence for this compound is currently lacking, literature on prion-induced neurotoxicity points towards the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3]

Prion protein scrapie (PrPSc) can induce synaptotoxicity by activating a cascade that includes NMDA receptors, leading to calcium influx and subsequent activation of p38 MAPK.[1][2][3] This activation contributes to synaptic degeneration. It is hypothesized that this compound might modulate this pathway, potentially offering a neuroprotective effect. Further research is required to validate this hypothesis.

Hypothesized Prion-Related p38 MAPK Signaling Pathway:

Caption: Hypothesized modulation of the p38 MAPK pathway by this compound.

References

Initial pharmacokinetic and pharmacodynamic studies of Prionanthoside

An in-depth analysis of the initial pharmacokinetic and pharmacodynamic properties of a novel compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies and findings from initial studies on such compounds, using Protosappanoside D as a case study in the absence of available data for Prionanthoside. This illustrative example is intended for researchers, scientists, and drug development professionals to understand the core data, experimental protocols, and analytical workflows involved in the early-stage evaluation of natural products.

Note on the Subject Compound

Initial literature searches did not yield specific pharmacokinetic or pharmacodynamic studies for a compound named "this compound." Therefore, this guide utilizes data from a study on Protosappanoside D , a novel component isolated from Biancaea decapetala extracts, to demonstrate the principles and data presentation requested. The findings presented here are based on a study investigating the anti-inflammatory effects of Protosappanoside D.[1][2]

Pharmacokinetic Profile of Protosappanoside D

The pharmacokinetic properties of Protosappanoside D were evaluated following oral administration of Biancaea decapetala extracts to adjuvant-induced arthritic rats. The study aimed to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Table 1: Pharmacokinetic Parameters of Protosappanoside D in Adjuvant-Induced Arthritic Rats

| Parameter | Value | Unit |

| Tmax (Time to Peak Concentration) | ~1 | h |

| Cmax (Peak Plasma Concentration) | Not Specified | |

| AUC (Area Under the Curve) | Not Specified | |

| t1/2 (Half-life) | Not Specified |

Data derived from graphical representations in the source material. Specific quantitative values for Cmax, AUC, and t1/2 were not provided in the abstract.

Pharmacodynamic Profile of Protosappanoside D

The pharmacodynamic effects of Protosappanoside D were assessed by its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-induced inflammatory cell models. The relationship between the drug concentration and its anti-inflammatory effect was characterized.

Table 2: Pharmacokinetic-Pharmacodynamic (PK-PD) Model Parameters of Protosappanoside D in an Inflammatory Cell Model

| Efficacy Indicator | IC50 (Half Maximal Inhibitory Concentration) | γ (Hill Coefficient) | Emax (Maximum Effect) |

| Nitric Oxide (NO) | Not Specified | Moderate | Not Specified |

| Tumor Necrosis Factor-α (TNF-α) | Not Specified | Moderate | Not Specified |

| Interleukin-6 (IL-6) | Not Specified | Moderate | Not Specified |

The source study mentions the calculation of these parameters and describes γ as moderate, suggesting a relatively narrow therapeutic window.[2] The maximal inhibitory effects on NO, TNF-α, and IL-6 were observed to be prolonged over 10 hours, indicating a sustained pharmacological impact.[2]

Experimental Protocols

Pharmacokinetic Study in Adjuvant-Induced Arthritic (AA) Rats

-

Animal Model : Adjuvant-induced arthritis (AA) was established in rats to mimic a chronic inflammatory state.

-

Drug Administration : A defined dose of Biancaea decapetala extract (BDE) was administered orally to the AA rats.

-

Sample Collection : Blood samples were collected at various time points following administration.

-

Bioanalysis : The concentration of Protosappanoside D in the plasma samples was quantified using a validated analytical method (details not specified in the abstract).

-

Data Analysis : Pharmacokinetic parameters were calculated from the plasma concentration-time profile.

Pharmacodynamic Study in LPS-Induced Inflammatory Cell Model

-

Cell Culture : An appropriate cell line (e.g., macrophages) was cultured under standard conditions.

-

Induction of Inflammation : Inflammation was induced by treating the cells with lipopolysaccharide (LPS).

-

Drug Treatment : The LPS-stimulated cells were treated with varying concentrations of Protosappanoside D or BDE.

-

Measurement of Inflammatory Mediators : The concentrations of nitric oxide (NO), TNF-α, and IL-6 in the cell culture supernatant were measured using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

-

Data Analysis : The inhibitory effects of Protosappanoside D on the production of inflammatory mediators were determined, and concentration-effect curves were generated to calculate pharmacodynamic parameters such as IC50 and Emax.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

-

Model Selection : A Sigmoid Imax (inhibitory) model was used to describe the relationship between the concentration of Protosappanoside D and its anti-inflammatory effects.

-

Software : The PK-PD parameters were calculated using specialized software such as WinNonLin.

-

Analysis : The model was used to characterize the time course of the drug's effect in relation to its concentration, revealing a time lag between the peak plasma concentration and the maximum inhibitory effect.[2]

Visualizations

Caption: Experimental workflow for the PK-PD analysis of Protosappanoside D.

References

Unveiling Prionanthoside: A Technical Guide to its Natural Variants and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prionanthoside, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential biological activities. Isolated from a limited number of plant species, its unique chemical scaffold presents a promising starting point for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, its known natural sources, and the broader context of related compounds. Due to the nascent stage of research specifically focused on this compound, this document also explores the landscape of coumarin analogs and the general methodologies applicable to their study, offering a roadmap for future investigation.

Core Compound: this compound

This compound is chemically identified with the molecular formula C₁₇H₁₈O₁₀ and a molecular weight of 382.32 g/mol . Its Chemical Abstracts Service (CAS) registry number is 161842-81-5. The core structure of this compound consists of a coumarin aglycone linked to a sugar moiety, classifying it as a coumarin glycoside.

Chemical Structure

While a definitive, peer-reviewed 3D structure elucidation remains to be widely cited, the molecular formula and classification as a coumarin glycoside provide the fundamental basis for its chemical identity. The SMILES code, representing a 2D chemical structure, is available in public chemical databases.

Natural Occurrences

The primary documented natural source of this compound is the plant species Viola philippica, a member of the Violaceae family. Some databases also associate it with Viola prionantha. The Violaceae family is known to be a rich source of various secondary metabolites, including a diverse array of flavonoids and other coumarin derivatives.

Natural Variants of this compound

Currently, there is a notable lack of specific information in the scientific literature detailing naturally occurring structural variants of this compound. Research on the phytochemical composition of Viola species has identified numerous other coumarin compounds, such as umbelliferone and esculetin, which share the core coumarin scaffold but are not explicitly classified as direct analogs or variants of this compound. The exploration of the chemical diversity within Viola philippica and related species may yet reveal compounds with closer structural relationships to this compound.

Synthetic Analogs and Derivatives

As of the latest available data, there are no published studies specifically detailing the synthesis and biological evaluation of this compound analogs. However, the broader field of medicinal chemistry offers extensive protocols for the synthesis of coumarin and coumarin glycoside analogs. These established synthetic strategies provide a solid foundation for the future development of novel this compound derivatives.

Table 1: General Quantitative Data on Related Coumarins from Viola Species

| Compound/Extract | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) |

| Dimeresculetin | Viola yedoensis | Anticoagulant | Data on APTT, PT, and TT available |

| Euphorbetin | Viola yedoensis | Anticoagulant | Data on APTT, PT, and TT available |

| Esculetin | Viola yedoensis | Anticoagulant | Data on APTT, PT, and TT available |

| Viola philippica Extracts | Viola philippica | Cytotoxic | Data on various cancer cell lines available for cyclotide fractions |

Note: This table presents data on related compounds to provide context, as specific quantitative data for this compound is not currently available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the specific isolation, synthesis, and biological testing of this compound are not yet established in the public domain. However, based on standard phytochemical and medicinal chemistry practices, the following sections outline general methodologies that would be applicable.

General Protocol for the Isolation of Coumarins from Viola Species

-

Plant Material Collection and Preparation: Fresh plant material (e.g., whole plant, leaves, or roots of Viola philippica) is collected, identified, and dried. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature with agitation for an extended period. The process is repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatographic Purification: The fractions are subjected to various chromatographic techniques to isolate individual compounds. This typically involves:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of appropriate solvents.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

General Workflow for Synthesis of Coumarin Analogs

Caption: General workflow for the synthesis and evaluation of coumarin analogs.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. Searches for "this compound signaling pathway" are often confounded by the unrelated field of prion protein research. Future research into the biological activities of this compound should aim to identify its molecular targets and delineate the downstream signaling cascades it affects. Given the known activities of other coumarins, potential areas of investigation could include pathways related to inflammation, apoptosis, and cell cycle regulation.

Conclusion and Future Directions

This compound represents an intriguing but underexplored natural product. While its definitive biological activities and mechanism of action remain to be discovered, its coumarin glycoside structure places it in a class of compounds with a rich history of medicinal properties. The immediate priorities for advancing the understanding of this compound should be:

-

Definitive Structure Elucidation: Publication of a comprehensive spectroscopic and crystallographic analysis of this compound.

-

Isolation and Characterization of Natural Variants: In-depth phytochemical investigation of Viola philippica and related species to identify and characterize naturally occurring analogs.

-

Synthesis of Novel Analogs: Development of a synthetic route to this compound and its derivatives to enable structure-activity relationship (SAR) studies.

-

Comprehensive Biological Screening: Evaluation of this compound and its analogs in a wide range of biological assays to identify and quantify its activities.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, elucidation of the underlying signaling pathways will be crucial.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. The path forward requires a multidisciplinary approach, combining natural product chemistry, synthetic organic chemistry, and molecular pharmacology to unlock the full potential of this promising natural compound.

The Potential of Iridoid Glycosides in Combating Neurodegenerative Diseases: A Technical Review for Researchers

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. Current therapeutic strategies often provide only symptomatic relief without halting the underlying progressive loss of neurons. This has spurred intensive research into novel therapeutic agents, with natural compounds emerging as a promising frontier. Among these, iridoid glycosides—a class of monoterpenoids widely distributed in the plant kingdom—have garnered considerable attention for their neuroprotective properties. This technical guide provides an in-depth literature review of the therapeutic potential of iridoid glycosides in neurodegenerative diseases, targeting researchers, scientists, and drug development professionals. We consolidate quantitative data, detail experimental protocols, and visualize key molecular pathways and workflows to offer a comprehensive resource for advancing research in this critical area.

Introduction: The Promise of Iridoid Glycosides in Neuroprotection

Iridoid glycosides are a diverse group of secondary metabolites found in a variety of medicinal plants.[1] Structurally, they are based on a cyclopentane[c]pyran skeleton and are typically found as glycosides.[1] A growing body of evidence highlights their multifaceted pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic effects—all of which are crucial in the context of neurodegeneration.[1][2] This review focuses on the most extensively studied iridoid glycosides, such as catalpol, geniposide, loganin, harpagoside, and aucubin, and their demonstrated efficacy in various preclinical models of neurodegenerative diseases. We also explore the potential of other promising iridoid glycosides like morroniside, picroside II, and verbascoside.

The primary pathological hallmarks of neurodegenerative diseases include the aggregation of misfolded proteins (e.g., amyloid-beta and tau in Alzheimer's, alpha-synuclein in Parkinson's), oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, and neuronal apoptosis.[2] Iridoid glycosides have been shown to modulate these pathological cascades through various mechanisms, making them attractive candidates for the development of novel neuroprotective therapies.[2][3]

Quantitative Data on the Neuroprotective Effects of Iridoid Glycosides

A systematic review of the literature reveals significant quantitative evidence supporting the neuroprotective effects of various iridoid glycosides. These data, derived from both in vitro and in vivo studies, are summarized below for easy comparison.

Table 1: In Vitro Neuroprotective Effects of Iridoid Glycosides

| Iridoid Glycoside | Cell Line | Insult/Model | Concentration/Dose | Key Quantitative Findings | Reference(s) |

| Catalpol | Primary cortical neurons | H₂O₂ | Not specified | Significantly decreased ROS and MDA levels; Increased SOD activity and GSH level.[4][5] | [4][5] |

| BV2 microglial cells | LPS | Not specified | Markedly downregulated NO, IL-6, and TNF-α.[4] | [4] | |

| Geniposide | BV2 microglial cells | Oligomeric Aβ₁₋₄₂ | 50-200 μM | Attenuated inflammatory response by blocking RAGE-mediated signaling.[6] | [6] |

| Primary cortical neurons | Aβ-mediated mitochondrial dysfunction | Not specified | Recovered ATP production and mitochondrial membrane potential. | [7] | |

| Loganin | PC12 cells | Aβ₂₅₋₃₅ | Not specified | Suppressed ROS generation and attenuated apoptosis by inhibiting caspase-3 activity.[8] | [8] |

| PC12 cells | Aβ₂₅₋₃₅ | Not specified | Suppressed the level of TNF-α and protein expression of iNOS and COX-2.[8] | [8] | |

| Harpagoside | N2A cells | Rotenone (20 nmol/l) | 10 µmol/l | Increased cell survival rate by over 115% compared to rotenone-treated cells.[9] | [9] |

| N2A cells | Rotenone (2.5 µmol/l) | 1 µmol/l | Reversed the ~31% decrease in mitochondrial complex I activity.[9] | [9] | |

| Aucubin | PC12 cells | H₂O₂ (0.25 mM) | >0.1 mM | Increased cellular viability and markedly attenuated apoptotic cell death.[4] | [4] |

| Morroniside | SK-N-SH cells | H₂O₂ | 1-100 µM | Reversed H₂O₂-induced apoptosis.[5][10] | [5][10] |

| HT-22 cells | OGD/R | Not specified | Improved cell viability and suppressed ROS and MDA production in a dose-dependent manner.[11][12] | [11][12] | |

| Picroside II | PC12 cells | Glutamate | 1.2 mg/ml | Significantly prevented glutamate-induced cell apoptosis.[13] | [13] |

Table 2: In Vivo Neuroprotective Effects of Iridoid Glycosides

| Iridoid Glycoside | Animal Model | Disease Model | Dosage | Key Quantitative Findings | Reference(s) |

| Geniposide | APP/PS1 mice | Alzheimer's Disease | Not specified | Improves learning and memory; Augments synaptic plasticity.[14] | [14] |

| Rats | Chronic cerebral hypoperfusion | 50 and 100 mg/kg/day | Significantly decreased the expression of GFAP, iNOS, and NF-κB; Reduced TNF-α and IL-6 levels.[15] | [15] | |

| Loganin | 3xTg-AD mice | Alzheimer's Disease | Not specified | Significantly alleviated anxiety behavior and improved memory deficits; Decreased Aβ deposition.[16] | [16] |

| Harpagoside | MPTP mice | Parkinson's Disease | Dose-dependent | Improved locomotor ability; Increased TH-positive neuron numbers.[17] | [17] |

| Morroniside | MPTP mice | Parkinson's Disease | 25, 50, and 100 mg/kg | Restored impaired motor function and reduced neuronal injury.[18] | [18] |

| Picroside II | Rats | Cerebral I/R | 10-20 mg/kg | Decreased cerebral infarction volume and apoptotic cells.[19] | [19] |

| Mice | AlCl₃-induced amnesia | 20 and 40 mg/kg/day | Markedly ameliorated learning and memory dysfunctions; Increased SOD activity in the brain.[13] | [13] | |

| Shanzhiside methyl ester | Diabetic mice | Cognitive Impairment | Not specified | Attenuated cognitive impairment-related behavior.[20] | [20] |

| 8-O-acetyl shanzhiside methylester | SD mice | Cognitive Deficits | 0.2, 2, 20 mg/kg | Dose-dependently ameliorated behavioral abnormalities.[21] | [21] |

Key Signaling Pathways Modulated by Iridoid Glycosides

The neuroprotective effects of iridoid glycosides are mediated through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In neurodegenerative diseases, its overactivation in glial cells leads to the production of pro-inflammatory cytokines, exacerbating neuronal damage. Several iridoid glycosides, including catalpol, loganin, and geniposide, have been shown to inhibit the NF-κB signaling pathway.[8][10][22][23] They achieve this by preventing the phosphorylation and degradation of the inhibitory subunit IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8]

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][24] Morroniside and loganin have been shown to activate the Nrf2 pathway, thereby enhancing the cellular defense against oxidative damage.[2][19]

Modulation of the Akt/mTOR Signaling Pathway

The Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation has been implicated in several neurodegenerative diseases. Loganin has been shown to activate the Akt/mTOR pathway, which can promote neuronal survival and protein synthesis, potentially counteracting the neurodegenerative process.[9]

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for key in vivo and in vitro models used to assess the neuroprotective effects of iridoid glycosides.

In Vivo Models of Neurodegeneration

This model is widely used to study the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[2][20][25][26]

-

Animals: C57BL/6 mice are commonly used due to their susceptibility to MPTP.[27]

-

MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is typically administered via intraperitoneal (i.p.) injection. Common protocols include:

-

Iridoid Glycoside Treatment: The test compound is typically administered daily via i.p. injection or oral gavage, starting before or after MPTP administration, depending on the study's aim (preventive or therapeutic).

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the open field test.

-

Neurochemical and Histological Analysis: Post-mortem analysis of the striatum and substantia nigra is performed to quantify dopamine levels (via HPLC) and the number of tyrosine hydroxylase (TH)-positive neurons (via immunohistochemistry).

Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive impairment, mimicking the cholinergic deficit observed in Alzheimer's disease.[1][11][12][22][28][29]

-

Animals: ICR or C57BL/6 mice are commonly used.

-

Scopolamine Administration: Scopolamine is typically administered i.p. at a dose of 0.4-2 mg/kg.[11][12]

-

Iridoid Glycoside Treatment: The test compound is administered prior to scopolamine injection.

-

Cognitive Assessment: Learning and memory are evaluated using behavioral tests such as the Morris water maze, Y-maze, and passive avoidance test.

-

Biochemical Analysis: Brain tissue is analyzed for markers of cholinergic function (e.g., acetylcholine levels, acetylcholinesterase activity) and oxidative stress.

3-NP is a mitochondrial toxin that selectively damages medium spiny neurons in the striatum, mimicking the pathology of Huntington's disease.[4][6][7][30][31]

-

Animals: Wistar or Sprague-Dawley rats are typically used.

-

3-NP Administration: 3-NP is administered systemically, often via i.p. injections (e.g., 10 mg/kg/day for several weeks) or continuous infusion using osmotic pumps.[7]

-

Iridoid Glycoside Treatment: The test compound is co-administered with 3-NP.

-

Behavioral Assessment: Motor coordination and balance are assessed using tests like the beam-walking test and rotarod test.

-

Histological Analysis: Striatal sections are stained (e.g., with Nissl stain) to assess neuronal loss and lesion volume.

This transgenic model expresses a mutant form of human superoxide dismutase 1 (SOD1), leading to progressive motor neuron degeneration and paralysis, closely mimicking familial ALS.[5][14][23][32][33]

-

Animals: Transgenic mice carrying the G93A mutation in the human SOD1 gene.

-

Iridoid Glycoside Treatment: Treatment with the test compound typically begins at a pre-symptomatic stage and continues throughout the disease course.

-

Disease Progression Monitoring: Disease onset and progression are monitored by assessing motor performance (e.g., rotarod test, grip strength) and body weight. Survival is a key endpoint.

-

Histological Analysis: Spinal cord sections are analyzed for motor neuron loss and gliosis.

In Vitro Models of Neurotoxicity

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing an inflammatory response.

-

Cell Culture: BV2 murine microglial cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the iridoid glycoside for a specified time (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified in the supernatant using ELISA kits.

-

Protein Expression (iNOS, COX-2, NF-κB): Assessed in cell lysates by Western blotting.

-

Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and apoptosis in neuronal cell lines.[34]

-

Cell Culture: PC12 or SH-SY5Y cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with the iridoid glycoside for a certain duration before being exposed to H₂O₂ (e.g., 100-500 µM) for a specified time.

-

Assessment of Cell Viability and Apoptosis:

-

Cell Viability: Measured using the MTT or CCK-8 assay.

-

Apoptosis: Quantified by flow cytometry using Annexin V/PI staining or by TUNEL assay.

-

-

Measurement of Oxidative Stress Markers:

-

Intracellular ROS: Measured using fluorescent probes like DCFH-DA.

-

Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels.

-

Antioxidant Enzyme Activity (SOD, CAT, GPx): Measured using commercially available kits.

-

Visualization of Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating the neuroprotective effects of iridoid glycosides.

In Vivo Experimental Workflow

In Vitro Experimental Workflow

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of iridoid glycosides in the management of neurodegenerative diseases. Their ability to target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, positions them as promising candidates for the development of disease-modifying therapies.

However, several challenges remain to be addressed before these compounds can be translated into clinical practice. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of iridoid glycosides and their ability to cross the blood-brain barrier.

-

Clinical Trials: Rigorous, well-designed clinical trials are essential to establish the safety and efficacy of iridoid glycosides in human patients with neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: SAR studies can help in identifying the key structural features responsible for the neuroprotective activity of iridoid glycosides, paving the way for the design of more potent and selective analogs.

-

Combination Therapies: Investigating the synergistic effects of iridoid glycosides with existing drugs for neurodegenerative diseases could lead to more effective treatment strategies.

References

- 1. Iridoid glycoside Aucubin protects against nonylphenol-induced testicular damage in male rats via modulation of steroidogenic and apoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aucubin Protects against Myocardial Infarction-Induced Cardiac Remodeling via nNOS/NO-Regulated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effects of aucubin on H₂O₂-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morroniside protects SK-N-SH human neuroblastoma cells against H2O2-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Geniposide Alleviates Traumatic Brain Injury in Rats Via Anti-Inflammatory Effect and MAPK/NF-kB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Properties of Picroside II in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morroniside protects SK-N-SH human neuroblastoma cells against H2O2-induced damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Effects of Geniposide on the Neuroinflammation in Chronic Cerebral Hypoperfusion Rat Model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Shanzhiside methyl ester attenuated cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis via HSP90AA1/HIF1A/STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 8-O-acetyl shanzhiside methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The emerging possibility of the use of geniposide in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Potential roles of gangliosides in chemical-induced neurodegenerative diseases and mental health disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Potential roles of gangliosides in chemical-induced neurodegenerative diseases and mental health disorders [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. Geniposide attenuates obesity-related depression: involvement of decreased neuroinflammation and synaptic engulfment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synergistic Neuroprotective Effect of Schisandra chinensis and Ribes fasciculatum on Neuronal Cell Death and Scopolamine-Induced Cognitive Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Prionanthoside and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the synthesis of Prionanthoside and its derivatives. As a direct, published total synthesis of this compound is not currently available in the scientific literature, the following protocols are based on established synthetic strategies for structurally related iridoid glycosides. These methodologies offer a robust framework for the chemical synthesis of this class of natural products.

Overview of Synthetic Strategy

This compound is an iridoid glycoside characterized by a core cyclopentanopyran ring system linked to a glucose moiety. A plausible retrosynthetic analysis suggests that this compound can be synthesized from a suitably functionalized iridoid aglycone and a protected glucose derivative. The key challenges in the synthesis include the stereoselective construction of the iridoid core and the subsequent glycosylation.

The proposed forward synthesis involves three main stages:

-

Construction of the Iridoid Core: Utilizing a cycloaddition reaction to form the bicyclic cyclopentanopyran skeleton.

-

Functional Group Interconversion: Modification of the iridoid core to install the necessary functional groups for glycosylation.

-

Glycosylation and Deprotection: Coupling of the iridoid aglycone with a protected glucose donor, followed by global deprotection to yield this compound.

Proposed Synthesis of this compound

The following experimental protocols are adapted from the successful total syntheses of related iridoid glycosides, such as Geniposide.

Stage 1: Synthesis of the Iridoid Aglycone Core

A key step in the synthesis of the iridoid core is the construction of the cis-fused cyclopenta[c]pyran ring system. A phosphine-catalyzed [3+2] cycloaddition reaction between an allenoate and an enone is a powerful method to achieve this.

Table 1: Quantitative Data for Analagous Iridoid Core Synthesis

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | [3+2] Cycloaddition | Ethyl-2,3-butadienoate, (S)-enone, PPh₃ | Toluene | 80 | 12 | 85 |

| 2 | Reduction | NaBH₄, CeCl₃·7H₂O | MeOH | 0 | 1 | 92 |

| 3 | Hydrolysis | LiOH | THF/H₂O | rt | 2 | 95 |

| 4 | Lactonization | Ac₂O, Pyridine | CH₂Cl₂ | 0 to rt | 3 | 88 |

Experimental Protocol 1: Synthesis of the Iridoid Lactone

-

[3+2] Cycloaddition: To a solution of the starting (S)-enone (1.0 equiv) in toluene is added ethyl-2,3-butadienoate (1.2 equiv) and triphenylphosphine (PPh₃, 0.1 equiv). The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the cycloadduct.

-

Diastereoselective Reduction: The cycloadduct (1.0 equiv) is dissolved in methanol, and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equiv) is added. The mixture is cooled to 0 °C, and sodium borohydride (NaBH₄, 1.5 equiv) is added portionwise. The reaction is stirred for 1 hour at 0 °C and then quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Ester Hydrolysis: The resulting diol (1.0 equiv) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 2.0 equiv) is added, and the reaction is stirred at room temperature for 2 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated.

-

Lactonization: The crude carboxylic acid is dissolved in dichloromethane (CH₂Cl₂), and pyridine (2.0 equiv) and acetic anhydride (Ac₂O, 1.5 equiv) are added at 0 °C. The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the iridoid lactone.

Stage 2: Glycosylation

The iridoid lactone is then coupled with a protected glucose donor, such as acetobromoglucose, under Schmidt glycosylation conditions.

Table 2: Quantitative Data for Glycosylation

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5 | Schmidt Glycosylation | Iridoid lactone, Trichloroacetimidate donor, TMSOTf | CH₂Cl₂ | -40 to 0 | 2 | 75 |

Experimental Protocol 2: Glycosylation of the Iridoid Aglycone

-

Preparation of the Glycosyl Donor: A protected glucose derivative is converted to the corresponding trichloroacetimidate donor using standard procedures.

-

Glycosylation Reaction: The iridoid lactone (1.0 equiv) and the glycosyl trichloroacetimidate donor (1.5 equiv) are dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to -40 °C under an argon atmosphere. A catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv) is added dropwise. The reaction mixture is stirred at -40 °C for 1 hour and then allowed to warm to 0 °C over 1 hour. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the protected this compound derivative.

Stage 3: Deprotection

The final step is the removal of all protecting groups to yield the natural product, this compound.

Table 3: Quantitative Data for Deprotection

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 6 | Global Deprotection | NaOMe | MeOH | rt | 4 | 90 |

Experimental Protocol 3: Global Deprotection

-

The protected this compound derivative (1.0 equiv) is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide (NaOMe, 0.1 equiv) is added, and the reaction is stirred at room temperature for 4 hours. The reaction is neutralized with Amberlite IR-120 H⁺ resin, filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by C18 reverse-phase chromatography to afford pure this compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the key stages in the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Signaling Pathway

While specific signaling pathways for this compound are not well-documented, many iridoid glycosides exhibit anti-inflammatory activity through the inhibition of the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Disclaimer: The synthetic protocols described herein are proposed based on analogous chemical syntheses and have not been experimentally validated for this compound itself. Researchers should exercise caution and optimize reaction conditions as necessary. All laboratory work should be conducted with appropriate safety precautions.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Prionanthoside Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prionanthoside, an iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. As research into its therapeutic applications progresses, the need for obtaining high-purity this compound is paramount for accurate pharmacological and toxicological studies. High-Performance Liquid Chromatography (HPLC) stands out as a robust and efficient technique for the purification of natural products like this compound. This application note provides detailed protocols and methods for the purification of this compound using preparative HPLC, ensuring high yield and purity. The methodologies described herein are based on established principles for the separation of iridoid glycosides and can be adapted for various research and development needs.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for developing an effective purification strategy.

| Property | Value |